molecular formula C15H16N2O3 B2824183 3-Amino-N-(3,4-dimethoxyphenyl)benzamide CAS No. 1016512-66-5

3-Amino-N-(3,4-dimethoxyphenyl)benzamide

Cat. No. B2824183
CAS RN: 1016512-66-5
M. Wt: 272.304
InChI Key: GTKFTKPJXGZWIW-UHFFFAOYSA-N
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Description

“3-Amino-N-(3,4-dimethoxyphenyl)benzamide” is a crucial building block of many drug candidates . It has a molecular formula of C15H16N2O and an average mass of 240.300 Da .


Synthesis Analysis

The synthesis of “3-Amino-N-(3,4-dimethoxyphenyl)benzamide” involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . This process is relatively complicated due to the different chemical environments of the two amine groups in 4-methylbenzene-1,3-diamine . A continuous flow microreactor system was developed to synthesize this compound and determine intrinsic reaction kinetics parameters .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-Amino-N-(3,4-dimethoxyphenyl)benzamide” include the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction rate constants, activation energies, and pre-exponential factors were acquired by a kinetics study in a microflow system .

Scientific Research Applications

Hyperbranched Aromatic Polyimides Synthesis

Research into the development of hyperbranched aromatic polyimides presents a notable application involving related chemical structures to 3-Amino-N-(3,4-dimethoxyphenyl)benzamide. The study by Yamanaka, Jikei, and Kakimoto (2000) explores the preparation of hyperbranched polyamic acid methyl ester precursors from an isomeric mixture starting from 3,5-dimethoxyphenol. These precursors are then utilized to create hyperbranched aromatic polyimides, which exhibit solubility in common organic solvents and have significant applications in materials science due to their thermal stability and molecular weight characteristics (Yamanaka, Jikei, & Kakimoto, 2000).

Anticonvulsant Activity

A study conducted in 1987 by Robertson et al. explored the anticonvulsant activity of a compound structurally similar to 3-Amino-N-(3,4-dimethoxyphenyl)benzamide, demonstrating its efficacy in several animal models. This compound, following oral administration, showed significant potential in antagonizing seizures induced by maximal electroshock (MES) in mice. This research highlights the compound's pharmacological potential and its metabolic characteristics, including rapid N-acetylation, which could inform the development of new anticonvulsant therapies (Robertson et al., 1987).

Bischler-Napieralski Reaction in Organic Synthesis

The work of Browne, Skelton, and White (1981) on the Bischler-Napieralski reaction of N-(4-Aryl-4-hydroxybutyl)benzamides, leading to the synthesis of 3-arylmethylidene-4,5-dihydro-3H-pyrroles, includes the use of 3,4-dimethoxyphenyl derivatives. This research contributes to the field of organic synthesis, offering insights into cyclization reactions and the structural analysis of the resulting compounds. Such studies are fundamental for the synthesis of novel organic compounds with potential applications in pharmaceuticals and materials science (Browne, Skelton, & White, 1981).

Development of Organo-soluble Polyamides

Research by Bera et al. (2012) into the synthesis of organo-soluble polyamides from semifluorinated aromatic diamines, including 3,4-dimethoxyphenyl derivatives, highlights the versatility of these chemical structures in creating materials with enhanced solubility and thermal properties. These polyamides exhibit good solubility in a variety of organic solvents, high molecular weights, and promising mechanical and thermal properties, underscoring their potential for advanced material applications (Bera et al., 2012).

properties

IUPAC Name

3-amino-N-(3,4-dimethoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-19-13-7-6-12(9-14(13)20-2)17-15(18)10-4-3-5-11(16)8-10/h3-9H,16H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKFTKPJXGZWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-N-(3,4-dimethoxyphenyl)benzamide

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